3,3,6-Trimethylindolin-2-one
Description
3,3,6-Trimethylindolin-2-one is a substituted indolinone derivative characterized by three methyl groups at positions 3, 3, and 6 of the indole scaffold. Indolin-2-one derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and organic synthesis. This compound’s methyl substitutions confer unique steric and electronic properties, influencing its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3,3,6-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NO/c1-7-4-5-8-9(6-7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
JYAKYUXJICYFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency: The Ni-catalyzed method for 3,3,6-trimethylindolin-2-one achieves moderate yields (64%), comparable to other indolinones synthesized via column chromatography (e.g., 69% for compound 3e ).
- Steric Effects : The isobutyl group in 3-isobutyl-1,3,6-trimethylindolin-2-one introduces significant steric bulk compared to the simpler methyl substitutions in the parent compound .
Physicochemical Properties
Molecular Weight and Lipophilicity :
- Thermal Stability: Methyl groups generally enhance thermal stability. The 3,3,6-trimethyl derivative’s stability is comparable to other trimethylated indolinones but lower than halogenated derivatives (e.g., 6-bromo analog), which benefit from stronger C–Br bonds .
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